molecular formula C13H20ClN B2707832 N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride CAS No. 1049681-03-9

N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride

Cat. No.: B2707832
CAS No.: 1049681-03-9
M. Wt: 225.76
InChI Key: ITEACWDFUQBUDW-UHFFFAOYSA-N
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Description

N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C13H20ClN and a molecular weight of 225.76 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further substituted with a 4-isopropylbenzyl group. It is commonly used in various research and industrial applications due to its unique chemical properties.

Scientific Research Applications

N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride has a wide range of applications in scientific research:

Preparation Methods

The synthesis of N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using appropriate reagents and conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

    Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyclopropanamines.

Mechanism of Action

The mechanism of action of N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and influencing biological processes.

    Pathways Involved: It affects various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

N-(4-Isopropylbenzyl)cyclopropanamine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as N-(4-Methylbenzyl)cyclopropanamine hydrochloride and N-(4-Ethylbenzyl)cyclopropanamine hydrochloride share structural similarities but differ in their substituents.

Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-10(2)12-5-3-11(4-6-12)9-14-13-7-8-13;/h3-6,10,13-14H,7-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEACWDFUQBUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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